Stereochemical Purity: Fmoc-D-Styrylalanine Enables Precise D-Peptide Construction
Fmoc-D-Styrylalanine (CAS 215190-23-1) provides the specific (R)-enantiomer required for constructing peptides with D-amino acid residues. This is in direct contrast to the L-enantiomer (Fmoc-L-Styrylalanine, CAS 159610-82-9) and the racemic mixture (Fmoc-DL-styrylalanine, CAS 1236297-38-3). Analytical methods, including HPLC on chiral stationary phases, have been developed to assess the enantiomeric purity of Fmoc amino acids, and for this compound, suppliers typically report a minimum purity of ≥98% or ≥99% by HPLC . This high chemical purity ensures that the intended single enantiomer is incorporated into the growing peptide chain without contamination from the opposite stereoisomer, a critical requirement for reproducible biological and structural studies [1].
| Evidence Dimension | Enantiomeric Purity / Stereochemical Identity |
|---|---|
| Target Compound Data | ≥98% to ≥99% (HPLC) purity for the specified (R)-enantiomer |
| Comparator Or Baseline | Fmoc-L-Styrylalanine (CAS 159610-82-9); Fmoc-DL-styrylalanine (racemic, CAS 1236297-38-3) |
| Quantified Difference | Target is a single, defined enantiomer; the DL form is a 1:1 mixture of stereoisomers. The L form is the opposite enantiomer. |
| Conditions | Commercial supplier specifications; reversed-phase and chiral HPLC analysis. |
Why This Matters
For peptide synthesis, the use of a single, defined enantiomer is mandatory to create stereochemically pure products for reliable biological assays and structure-function studies.
- [1] L. G. et al. Direct determination of enantiomeric purity of FMOC amino acids with high performance liquid chromatography. Chromatographia, 1994. The study describes analytical methods for determining enantiomeric purity of Fmoc amino acids. View Source
